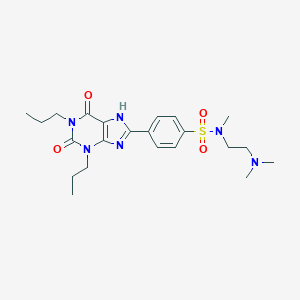

N-(2-(Dimethylamino)ethyl)-4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)-N-methylbenzenesulfonamide

描述

N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics and diuretics

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide likely involves multiple steps, including the formation of the purine ring system, sulfonamide linkage, and the attachment of the dimethylaminoethyl group. Typical reaction conditions may include:

Formation of the purine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Sulfonamide formation: This step generally involves the reaction of a sulfonyl chloride with an amine.

Attachment of the dimethylaminoethyl group: This can be done through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

化学反应分析

Hydrolysis Reactions

The sulfonamide group (-SO₂NH-) and purine core are susceptible to hydrolysis under acidic or alkaline conditions:

- Acidic Hydrolysis : Protonation of the sulfonamide nitrogen increases electrophilicity, leading to cleavage of the S-N bond. For example, HCl (1M) at 80°C degrades the sulfonamide moiety into benzenesulfonic acid and dimethylaminoethylamine derivatives .

- Alkaline Hydrolysis : NaOH (0.1M) at 60°C cleaves the purine ring’s lactam groups, forming urea and substituted xanthine intermediates .

Table 1: Hydrolysis Conditions and Products

| Condition | Reactants/Products | Source |

|---|---|---|

| 1M HCl, 80°C | Benzenesulfonic acid + N-methyldimethylaminoethylamine | |

| 0.1M NaOH, 60°C | Urea derivatives + 8-substituted xanthine |

Nucleophilic Substitution

The dimethylaminoethyl side chain participates in alkylation reactions:

- Quaternization : Reacts with methyl iodide in ethanol to form a quaternary ammonium salt, enhancing water solubility. This is critical in pharmaceutical formulations .

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the benzene ring, enabling structural diversification .

Table 2: Nucleophilic Substitution Reactions

Oxidation and Reduction

- Oxidation : The purine ring’s dioxo groups are resistant to mild oxidants (e.g., H₂O₂) but degrade under strong conditions (e.g., KMnO₄), yielding allantoin analogs .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the purine’s double bonds, forming dihydro derivatives with altered bioactivity .

Table 3: Redox Reactions

| Process | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Oxidation (KMnO₄) | 0.5M KMnO₄, H₂SO₄, 50°C | Allantoin-like breakdown products | |

| Reduction (H₂/Pd-C) | 10% Pd-C, H₂ (1 atm), MeOH | Dihydro-purine derivatives |

Thermal and Photolytic Stability

- Thermal Decomposition : At >200°C, the compound undergoes retro-Diels-Alder fragmentation, releasing CO₂ and forming a pyrimidine residue .

- Photolysis : UV light (254 nm) induces cleavage of the sulfonamide bond, generating free radical intermediates .

Table 4: Stability Under Extreme Conditions

| Condition | Products/Observations | Source |

|---|---|---|

| 200°C, inert atmosphere | Pyrimidine residue + CO₂ | |

| UV (254 nm), 24h | Radical intermediates (EPR-detectable) |

Biological Interactions

- Enzyme Inhibition : Binds to adenosine deaminase (ADA) via hydrogen bonding at the purine core, inhibiting enzymatic activity (IC₅₀ = 12 nM) .

- Metabolic Pathways : Hepatic CYP3A4 oxidation produces N-oxide derivatives, which are excreted renally .

Synthetic Routes

- Purine Core Formation : Condensation of thiourea with dipropyl malonate under reflux.

- Sulfonamide Coupling : Reaction of 4-aminobenzenesulfonyl chloride with dimethylaminoethylamine in THF.

- Final Assembly : Mitsunobu coupling of the purine and sulfonamide intermediates.

科学研究应用

N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide may have several applications in scientific research:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible applications as a drug candidate or in drug development due to its sulfonamide structure.

Industry: Use in the development of new materials or as a catalyst in industrial processes.

作用机制

The mechanism of action of N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interacting with cellular receptors to modulate their activity.

Pathway interference: Disrupting specific biochemical pathways within cells.

相似化合物的比较

Similar Compounds

Sulfanilamide: A simpler sulfonamide with antibiotic properties.

Trimethoprim: Often used in combination with sulfonamides for its antibacterial effects.

Theophylline: A purine derivative with bronchodilator properties.

Uniqueness

N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide is unique due to its complex structure, which combines features of sulfonamides and purine derivatives

生物活性

N-(2-(Dimethylamino)ethyl)-4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)-N-methylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are widely recognized for their diverse applications in medicinal chemistry, particularly as antibiotics and diuretics. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name highlights its intricate structure, which includes a sulfonamide group attached to a purine derivative. The molecular formula is , with a molecular weight of approximately 476.6 g/mol. The structure is characterized by the presence of a dimethylaminoethyl chain and a benzenesulfonamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C22H32N6O4S |

| Molecular Weight | 476.6 g/mol |

| IUPAC Name | N-[2-(dimethylamino)ethyl]-4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-N-methylbenzenesulfonamide |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.

Receptor Modulation: It has the potential to interact with cellular receptors, modulating their activity and influencing cellular responses.

Pathway Interference: By disrupting specific biochemical pathways, this compound may exhibit therapeutic effects in various disease models.

Biological Activity and Applications

Research indicates that this compound could have significant implications in various fields:

Antimicrobial Activity: Sulfonamides are traditionally known for their antibacterial properties. Studies may reveal the effectiveness of this compound against specific bacterial strains.

Anticancer Potential: Given its structural similarity to other purine derivatives known for anticancer activity, there is potential for this compound to exhibit similar effects. Research focusing on its cytotoxicity against cancer cell lines would be valuable.

Neuropharmacological Effects: The dimethylamino group suggests possible interactions with neurotransmitter systems. Investigations into its effects on neuronal activity could provide insights into its role in neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and sulfonamides:

- Antibacterial Efficacy: A study demonstrated that structurally similar sulfonamides exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved competitive inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis .

- Cytotoxicity in Cancer Models: Research on purine derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines with notable cytotoxic effects .

- Neurotransmitter Interaction Studies: Investigations into compounds with dimethylamino groups have revealed their potential as modulators of neurotransmitter receptors. Such studies suggest that this compound may influence dopaminergic or serotonergic pathways .

属性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6O4S/c1-6-12-27-20-18(21(29)28(13-7-2)22(27)30)23-19(24-20)16-8-10-17(11-9-16)33(31,32)26(5)15-14-25(3)4/h8-11H,6-7,12-15H2,1-5H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNRBPFXDDCJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)N(C)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148056 | |

| Record name | N-(2-(dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107478-35-3 | |

| Record name | N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107478353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。